molecular formula C10H11FN2O2 B1305797 1-(2-Fluoro-4-nitrophenyl)pyrrolidine CAS No. 385380-74-5

1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Cat. No. B1305797
M. Wt: 210.2 g/mol
InChI Key: SMKXLBISYVJESG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated pyrrolidine derivatives has been reported using commercially available starting materials. For instance, a concise synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine has been described, highlighting the ease of synthesis and simple purification steps . Another study reports the synthesis of a fluorinated pyridine derivative,

Scientific Research Applications

Pyrrolidine compounds, including “1-(2-Fluoro-4-nitrophenyl)pyrrolidine”, are widely used in drug discovery . They serve as versatile scaffolds for creating biologically active compounds . Here’s a general overview of their application:

1. Specific Scientific Field The primary field of application for pyrrolidine compounds is medicinal chemistry, specifically in drug discovery .

3. Methods of Application or Experimental Procedures The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

4. Results or Outcomes The use of pyrrolidine compounds in drug discovery has led to the development of numerous biologically active compounds . For example, one study showed that a bicyclic sulfonamide compound with a pyrrolidine ring showed excellent potency towards RORγt, a nuclear receptor .

For example, in medicinal chemistry, pyrrolidine compounds are often used as scaffolds for creating biologically active compounds . They can be used to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage . The synthesis of these compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

In addition, one study showed that a bicyclic sulfonamide compound with a pyrrolidine ring showed excellent potency towards RORγt, a nuclear receptor .

For example, in medicinal chemistry, pyrrolidine compounds are often used as scaffolds for creating biologically active compounds . They can be used to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage . The synthesis of these compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

In addition, one study showed that a bicyclic sulfonamide compound with a pyrrolidine ring showed excellent potency towards RORγt, a nuclear receptor .

Safety And Hazards

Safety information suggests that 1-(2-Fluoro-4-nitrophenyl)pyrrolidine may be harmful by inhalation, in contact with skin, and if swallowed . Suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection, should be worn when handling this compound .

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKXLBISYVJESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386772
Record name 1-(2-fluoro-4-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-nitrophenyl)pyrrolidine

CAS RN

385380-74-5
Record name 1-(2-fluoro-4-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pyrrolidine (0.78 g, 11 mmol) in EtOAc (15 mL) and Et3N (1.52 g, 15 mmol) was added 1,2-difluoro-4-nitrobenzene (1.59 g, 10 mmol) in an ice bath. The mixture was stirred at rt overnight and filtered. The filter cake was washed with water and dried to give the title compound as a yellow solid (1.60 g, 76%).
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Sharma, G Singh, BA Bhongade, MN Noolvi… - …, 2020 - thieme-connect.com
A series of 5-fluoro-2-(N-substituted)aminobenzothiazoles were synthesized by intramolecular cyclisation of the corresponding thioureas, which were prepared by treatment of 4-…
Number of citations: 3 www.thieme-connect.com
SK Singh, MS Reddy, M Mangle, KR Ganesh - Tetrahedron, 2007 - Elsevier
Cu(I)-mediated deoxygenation of N-oxides to amines - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF Download Full Issue …
Number of citations: 64 www.sciencedirect.com

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